2,3,4,5-Tetramethylphenol
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Overview
Description
2,3,4,5-Tetramethylphenol is an organic compound with the molecular formula C10H14O and a molecular weight of 150.2176 g/mol It is a derivative of phenol, characterized by the presence of four methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetramethylphenol can be achieved through several methods. One common approach involves the alkylation of phenol with methylating agents under specific conditions. For instance, the reaction of phenol with methyl iodide in the presence of a base such as potassium carbonate can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes. One method includes the use of zeolite catalysts to facilitate the methylation of phenol. This process is advantageous due to its high selectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetramethylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into corresponding hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated compounds.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2,3,4,5-Tetramethylphenol has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetramethylphenol involves its interaction with specific molecular targets. It can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, its methyl groups can influence its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetramethylphenol: Another tetramethyl derivative of phenol with different methyl group positions.
2,4,6-Trimethylphenol: A trimethyl derivative with three methyl groups on the benzene ring.
2,6-Dimethylphenol: A dimethyl derivative with two methyl groups on the benzene ring
Uniqueness
2,3,4,5-Tetramethylphenol is unique due to its specific arrangement of methyl groups, which imparts distinct chemical properties and reactivity. This unique structure makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
488-70-0 |
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Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2,3,4,5-tetramethylphenol |
InChI |
InChI=1S/C10H14O/c1-6-5-10(11)9(4)8(3)7(6)2/h5,11H,1-4H3 |
InChI Key |
PXSSNPBEHHJLDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)O |
Origin of Product |
United States |
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